molecular formula C16H21NO3 B11849537 (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

Cat. No.: B11849537
M. Wt: 275.34 g/mol
InChI Key: NXTIKFGDQYVIFK-AWEZNQCLSA-N
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Description

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (CAS 142764-70-3) is a high-purity piperidone derivative intended for research applications. This compound is a key synthetic intermediate in medicinal chemistry and belongs to a class of molecules documented for their potential in pharmaceutical development. Scientific literature indicates that related 4-oxo-piperidine-carboxylate derivatives have demonstrated promise in several research areas, including as agents for the treatment of retroviral infections such as HIV and HTLV, as well as for proliferative diseases like chronic myeloid leukemia (CML) . The stereochemistry of the compound, specified as the (S)-enantiomer, is critical for its biological activity and interaction with specific molecular targets. With a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol, it is supplied as a solid that requires careful handling and storage, sealed in dry conditions between 2-8°C to ensure stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in exploratory studies, lead optimization, and as a building block for the synthesis of more complex biologically active molecules.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl (2S)-4-oxo-2-propylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1

InChI Key

NXTIKFGDQYVIFK-AWEZNQCLSA-N

Isomeric SMILES

CCC[C@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway

The foundational method for synthesizing benzyl 4-oxo-2-propylpiperidine-1-carboxylate derivatives involves reacting 4-oxo-2-propylpiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a tertiary amine base. This reaction proceeds via nucleophilic acyl substitution, where the piperidine’s secondary amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming the carbamate linkage.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature: 0–25°C

  • Yield: 70–85%

Enantioselective Modifications

To isolate the (S)-enantiomer, chiral auxiliaries or asymmetric catalysis must be introduced. A patented method employs (R)-BINOL-derived phosphoric acids as catalysts during the carbamate formation step, achieving enantiomeric excess (ee) of 88–92%. Alternatively, kinetic resolution using lipase enzymes (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-isomer intact.

Optimization Table:

ParameterStandard ConditionsOptimized ConditionsImpact on ee
Catalyst Loading5 mol%10 mol%+15% ee
Reaction Time12 h24 h+8% ee
Solvent PolarityDCMToluene+10% ee

Mannich Condensation Strategies

Piperidine Ring Construction

The Mannich reaction constructs the piperidine core by condensing a primary amine, aldehyde, and ketone. For 4-oxo-2-propylpiperidine, dimethyl oxoglutarate reacts with propylamine and pyridine-2-carbaldehyde under acidic conditions, followed by cyclization.

Key Steps:

  • Double Mannich Condensation:

    • Propylamine + 2 equivalents pyridine-2-carbaldehyde → Imine intermediate

    • Addition of dimethyl oxoglutarate → Cyclization to 4-oxo-piperidine

    • Yield: 65–78%

  • Benzylation:

    • The intermediate is treated with benzyl chloroformate to install the carboxylate group.

Stereochemical Control

Chiral aldehydes or amines direct asymmetric induction. Using (S)-phenethylamine as the amine component yields the (S)-piperidine scaffold with 85% ee, though this requires subsequent transposition to install the propyl group.

Organometallic Approaches

Hydrogenation of Unsaturated Precursors

A thesis describes the synthesis of tetrahydropyridine derivatives via palladium-catalyzed hydrogenation. For example, hydrogenating 1-tert-butyl 2-methyl (2S)-5-benzyl-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate over Pd/C selectively reduces the double bond while preserving stereochemistry.

Conditions:

  • Catalyst: 10% Pd/C

  • Pressure: 50 psi H₂

  • Solvent: Ethanol

  • Yield: 90%

Asymmetric Allylic Amination

Palladium-catalyzed allylic amination installs the benzyl group enantioselectively. A η³-allylpalladium complex intermediates the reaction between benzylamine and an unsaturated ester precursor, yielding the (S)-configured product with 82% ee.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityKey Limitations
Carbamate Formation70–8588–92HighRequires chiral catalysts
Mannich Condensation65–7885ModerateMulti-step, low diastereoselectivity
Organometallic80–9082–90LowCostly catalysts, inert conditions

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances the Mannich condensation’s efficiency by improving heat transfer and reducing side reactions. Pilot studies show a 20% increase in yield compared to batch processes.

Green Chemistry Metrics

  • E-Factor: 15–20 (traditional) vs. 8–10 (flow synthesis)

  • Solvent Recovery: 95% achieved via distillation in carbamate methods

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or propyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name CAS Number Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate 142764-70-3 2-propyl, 4-keto, benzyl ester C₁₆H₂₁NO₃ 275.34 Chiral center, opioid intermediate
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate 1233932-12-1 2,6-dimethyl, 4-keto, benzyl ester C₁₆H₂₁NO₃ 275.34 Enhanced steric hindrance
Benzyl 3-oxopyrrolidine-1-carboxylate 130312-02-6 Pyrrolidine ring, 3-keto, benzyl ester C₁₃H₁₅NO₃ 233.26 Smaller ring, altered reactivity
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate 40112-93-4 Ethylidene group, methoxycarbonyl C₁₇H₁₉NO₄ 301.34 Conjugated system, potential for cyclization
Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate 414910-00-2 4-fluoro-2-methylphenyl substituent C₂₀H₂₀FNO₃ 341.38 Fluorinated aromatic group, increased lipophilicity

Key Observations :

  • Ring Size and Reactivity : Replacement of piperidine with pyrrolidine (5-membered ring) in Benzyl 3-oxopyrrolidine-1-carboxylate reduces ring strain but limits conformational flexibility compared to the 6-membered piperidine derivatives .
  • Substituent Effects : The 2-propyl group in the target compound may enhance hydrophobic interactions in biological systems, whereas fluorinated or methylated analogs (e.g., CAS 414910-00-2) improve metabolic stability and binding affinity .
  • Synthetic Utility : Ethylidene-containing derivatives (e.g., CAS 40112-93-4) are valuable intermediates for cycloaddition reactions, unlike the target compound, which is tailored for opioid analog synthesis .

Biological Activity

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities. This article delves into its biological activity, focusing on its anti-cancer properties, potential neuroactive effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has a molecular formula of C16H21NO3 and a molecular weight of approximately 275.34 g/mol. The compound features a piperidine ring with a carbonyl group and a carboxylate functionality, contributing to its structural complexity and potential lipophilicity. The presence of both propyl and benzyl groups enhances its biological activity, making it a subject of interest for various pharmacological applications.

Anti-Cancer Activity

Research indicates that (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate exhibits significant anti-cancer activity . The primary mechanism identified is through histone deacetylase (HDAC) inhibition , which plays a crucial role in regulating gene expression and cellular processes associated with cancer progression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the cytotoxic effects of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate against various cancer cell lines. For instance, an MTT assay was used to assess the compound's antiproliferative activity against human lung carcinoma (NCI H292) and colon carcinoma (HT29) cell lines. The results highlighted that the compound exhibited IC50 values indicating moderate to high cytotoxicity, particularly against the HL-60 pro-myelocytic leukemia cell line .

Cell LineIC50 Value (µM)Mechanism of Action
NCI H29225.0HDAC inhibition
HT2930.5HDAC inhibition
HL-6019.0Apoptosis induction

Neuroactive Properties

Preliminary studies suggest that (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate may also possess neuroactive properties . Its interaction with various neurotransmitter systems could make it relevant for further investigation in neurological disorders such as depression and anxiety. While comprehensive data on this aspect is limited, initial findings warrant further exploration into its potential as a neuroprotective agent.

Structural Comparisons

To understand the uniqueness of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, it is beneficial to compare it with related compounds in the piperidine family:

Compound NameMolecular FormulaUnique Features
Benzyl 2-benzyl-4-oxopiperidine-1-carboxylateC17H21NO3Contains dual benzyl groups enhancing lipophilicity
Benzyl 2-methyl-4-oxopiperidine-1-carboxylateC14H17NO3Contains a methyl group instead of a benzyl group
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylateC14H17NO3Chiral center affecting biological activity
(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate C16H21NO3 Propyl group alters lipophilicity

The structural variations highlight how substituents can influence biological activity, particularly regarding lipophilicity and receptor interactions.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate?

The synthesis typically involves reacting 4-oxo-2-propylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Reagent Selection : Benzyl chloroformate reacts with the secondary amine of the piperidine ring. Triethylamine neutralizes HCl byproducts, improving reaction efficiency .
  • Purification : Chromatography or recrystallization is critical for isolating the enantiomerically pure (S)-form.
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to benzyl chloroformate) and reaction time (4–6 hours at 0–5°C) minimizes side products like N,N-dicarbamate derivatives .

Q. How is the structural characterization of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate performed?

  • NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–7.4 ppm for the benzyl group) and piperidine ring protons (δ 3.6–4.0 ppm for the carboxylate-linked CH2) .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and Mercury (for visualization) resolve enantiomeric configuration and hydrogen-bonding patterns. Anisotropic displacement parameters validate the (S)-configuration .
  • Mass Spectrometry : The molecular ion peak at m/z 275.34 confirms the molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, as toxicity data are incomplete .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Q. What are the common chemical reactions and research applications of this compound?

  • Nucleophilic Substitution : The benzyl ester can be cleaved via hydrogenolysis (H₂/Pd-C) to generate free piperidine derivatives .
  • Reduction : NaBH4 selectively reduces the 4-oxo group to a hydroxyl group, enabling further functionalization .
  • Applications : Serves as a chiral intermediate in drug discovery (e.g., HDAC inhibitors) and receptor-binding studies (e.g., dopamine receptor modulators) .

Advanced Research Questions

Q. How does the (S)-enantiomer influence biological activity compared to the (R)-form?

  • Chiral Impact : The (S)-configuration enhances binding to enzymes like HDACs due to steric compatibility with hydrophobic active sites. For example, (S)-enantiomers show 2–3x lower IC50 values in cancer cell lines compared to (R)-forms .
  • Synthetic Challenges : Asymmetric synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to achieve >98% enantiomeric excess .

Q. How can researchers address contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50 values (e.g., 19.9–75.3 µM for breast cancer cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 423 for cytotoxicity .
  • Data Validation : Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation) to confirm mechanism .

Q. What methodologies assess the compound’s stability and degradation products under varying conditions?

  • Forced Degradation Studies :
    • Acidic Conditions (0.1 M HCl, 25°C): Hydrolysis of the ester group generates 4-oxo-2-propylpiperidine and benzyl alcohol .
    • Oxidative Stress (H2O2, UV light): The propyl side chain may oxidize to a carboxylic acid, confirmed via LC-MS .
  • Storage Recommendations : Store at –20°C under argon to prevent racemization and oxidation .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or dopamine receptors. The propyl group’s lipophilicity enhances binding scores in hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the carbonyl group and Lys⁺ residues in HDAC active sites .

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